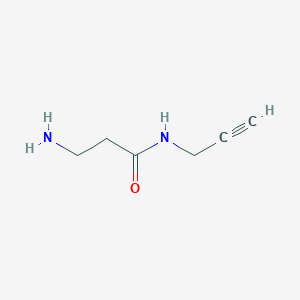

3-amino-N-(prop-2-yn-1-yl)propanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

3-amino-N-prop-2-ynylpropanamide |

InChI |

InChI=1S/C6H10N2O/c1-2-5-8-6(9)3-4-7/h1H,3-5,7H2,(H,8,9) |

InChI Key |

OZBJBNQHMAXGTG-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC(=O)CCN |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Characterization of 3 Amino N Prop 2 Yn 1 Yl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. While specific experimental data for 3-amino-N-(prop-2-yn-1-yl)propanamide is not available in the provided search results, the expected chemical shifts can be predicted based on analogous structures. For a related compound, 3-amino-N-phenylpropanamide, the protons on the carbon adjacent to the amino group (Cα) appear as a broad multiplet around 3.05 ppm, and the protons on the carbon adjacent to the carbonyl group (Cβ) appear as a triplet around 2.43 ppm. researchgate.net The propargyl group in other N-substituted propanamides typically shows a terminal alkyne proton as a triplet around 2.2 ppm and the methylene (B1212753) protons adjacent to the nitrogen as a doublet of doublets around 4.0-4.2 ppm. The amine (NH₂) and amide (NH) protons would appear as broad singlets, with their chemical shifts being dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂-C≡CH | ~ 4.1 | Doublet of Doublets |

| -C≡CH | ~ 2.2 | Triplet |

| -CH₂-NH₂ | ~ 3.1 | Triplet |

| -CH₂-C=O | ~ 2.5 | Triplet |

| -NH- | Broad | Singlet |

| -NH₂ | Broad | Singlet |

Note: This table is based on predicted values from similar compounds and not on experimental data for the specified molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In 3-amino-N-phenylpropanamide, the carbonyl carbon (C=O) resonates at approximately 171.2 ppm, while the carbons of the propanamide backbone appear around 38.8 ppm and 38.0 ppm. researchgate.net For the propargyl group, the terminal alkyne carbon (-C≡CH) is expected around 70-75 ppm, and the internal alkyne carbon (-C≡CH) around 75-80 ppm. The methylene carbon attached to the nitrogen is anticipated to be in the range of 25-35 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 171 |

| -CH₂-C=O | ~ 38 |

| -CH₂-NH₂ | ~ 38 |

| -CH₂-C≡CH | ~ 29 |

| -C≡CH | ~ 80 |

| -C≡CH | ~ 72 |

Note: This table is based on predicted values from similar compounds and not on experimental data for the specified molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in establishing the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, for instance, between the -CH₂-NH₂ and -CH₂-C=O groups, and between the propargyl -CH₂- and -C≡CH protons. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra. While specific 2D NMR data for this compound is not available, these techniques would be essential for its unambiguous structural confirmation. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. For instance, the N-H stretching vibrations of the primary amine and secondary amide would appear in the region of 3300-3500 cm⁻¹. The C=O stretching of the amide group (Amide I band) would be observed around 1640-1680 cm⁻¹. The N-H bending of the amide (Amide II band) typically appears around 1550 cm⁻¹. The terminal alkyne C≡C stretching would produce a weak band around 2100-2140 cm⁻¹, and the ≡C-H stretching would be a sharp peak around 3300 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (Amine & Amide) | 3300 - 3500 |

| ≡C-H Stretch (Alkyne) | ~ 3300 (sharp) |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C≡C Stretch (Alkyne) | 2100 - 2140 (weak) |

| C=O Stretch (Amide I) | 1640 - 1680 |

| N-H Bend (Amide II) | ~ 1550 |

Note: This table is based on characteristic infrared absorption frequencies for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecule would be expected to be observed as the protonated molecular ion [M+H]⁺. The exact mass of this ion would provide the elemental composition of the molecule. Fragmentation of the parent ion in the mass spectrometer (MS/MS) would yield characteristic daughter ions. Common fragmentation pathways for amides include the cleavage of the amide bond and the loss of small neutral molecules like water or ammonia. The propargyl group could also undergo specific fragmentation. The study of these fragmentation patterns is crucial for confirming the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical analytical technique for the structural elucidation of novel compounds, offering highly accurate mass measurements. This precision allows for the determination of the elemental formula of a molecule with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

For this compound, HRMS analysis is centered on the detection of the protonated molecular ion, [M+H]⁺. The theoretically calculated exact mass of this ion is compared against the experimentally measured value. The minuscule difference between these two values, known as the mass error and typically expressed in parts per million (ppm), serves as a stringent test of the compound's identity.

While specific experimental HRMS data for this compound is not available in the reviewed literature, the expected results can be detailed. The molecular formula of the compound is C₆H₁₀N₂O. The exact mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, and ¹⁶O).

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Theoretical Value |

| Molecular Formula | C₆H₁₀N₂O |

| Calculated Exact Mass ([M]) | 126.07931 Da |

| Protonated Ion ([M+H]⁺) | C₆H₁₁N₂O⁺ |

| Calculated m/z for [M+H]⁺ | 127.08659 Da |

| Expected Mass Error | < 5 ppm |

In a typical HRMS experiment, a measured m/z value that falls within a narrow tolerance (e.g., ± 5 ppm) of the calculated m/z of 127.08659 would provide strong evidence for the presence and correct elemental composition of this compound.

Other Advanced Analytical Techniques for Purity Assessment and Identity Confirmation

Beyond the precise mass determination afforded by HRMS, a suite of other analytical techniques is indispensable for a thorough characterization of this compound. These methods provide orthogonal information, confirming the compound's identity and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structural framework of the molecule.

¹H NMR would be expected to show characteristic signals for the protons of the propargyl group (the alkyne C-H and the methylene CH₂), the ethylenediamine-like backbone (the two methylene groups), and the primary amine (NH₂). The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would need to be consistent with the proposed structure.

¹³C NMR provides information on the carbon skeleton. Distinct signals for the two alkyne carbons, the amide carbonyl carbon, and the three methylene carbons would be anticipated at their characteristic chemical shifts.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. Key vibrational bands expected for this compound include:

A sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.

A medium intensity absorption around 2100 cm⁻¹ for the C≡C triple bond stretch.

Strong absorptions in the 3400-3200 cm⁻¹ region due to the N-H stretching vibrations of the primary amine and the secondary amide.

A strong, characteristic absorption around 1650 cm⁻¹ for the amide I band (C=O stretch).

Chromatographic Techniques: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometer (LC-MS or GC-MS), are essential for assessing the purity of the compound. scbt.com By developing a suitable chromatographic method, the presence of starting materials, by-products, or other impurities can be detected and quantified. A high-purity sample would ideally show a single, sharp peak in the chromatogram. These methods are crucial for monitoring the progress of the synthesis and for the final quality control of the isolated product. scbt.com

The collective data from these advanced analytical techniques provides a comprehensive and robust confirmation of the identity and purity of this compound, which is a prerequisite for its use in further research applications.

Information on "this compound" Not Found in Scientific Literature

Following a comprehensive search of scientific databases and chemical literature, no specific research or data could be located for the chemical compound This compound . Consequently, an article detailing its specific chemical reactivity and transformation pathways as requested cannot be generated at this time.

Extensive searches for the compound by its chemical name did not yield any published studies, articles, or patents that describe its synthesis or use in the specified chemical reactions, including:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Other alkyne-based coupling reactions

Acylation and alkylation of its primary amine

Formation of imine or Schiff base derivatives

This lack of information suggests that "this compound" may be a novel compound that has not yet been described in the scientific literature, or it may be referred to by a different, non-standard name or internal company code that is not publicly available.

Without any specific experimental data for this molecule, an analysis of its reactivity would be purely theoretical and based on the general behavior of its constituent functional groups (a terminal alkyne, a primary amine, and an amide). This would not meet the requirement for a scientifically accurate article focused solely on the specified compound.

To proceed with this request, further identifying information, such as a Chemical Abstracts Service (CAS) number or a reference to a publication where this compound is mentioned, is required.

Chemical Reactivity and Transformation Pathways of 3 Amino N Prop 2 Yn 1 Yl Propanamide

Reactivity of the Amide Bond: Hydrolysis and Transamidation Reactions

The amide bond, while generally stable, can undergo cleavage through hydrolysis and transamidation reactions, typically under forcing conditions or with catalytic activation. youtube.comyoutube.com

Hydrolysis: The hydrolysis of amides to yield a carboxylic acid and an amine is a fundamental organic reaction. youtube.com This process can be catalyzed by either acid or base. youtube.comkhanacademy.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. youtube.com Subsequent nucleophilic attack by water leads to a tetrahedral intermediate. youtube.com Proton transfer and elimination of the amine moiety, which is protonated under the acidic conditions to form a good leaving group, results in the formation of the corresponding carboxylic acid. youtube.com The acid-catalyzed hydrolysis of amides is generally not a readily reversible reaction because the resulting amine is protonated, rendering it non-nucleophilic. youtube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon of the amide. This is followed by the elimination of the amide anion, which is a very strong base and a poor leaving group. The reaction is typically driven to completion by heating. youtube.com The final products are the carboxylate salt and the free amine.

Transamidation: Transamidation is the conversion of one amide to another by reaction with an amine. nih.govnih.gov This reaction is challenging due to the high kinetic barrier to breaking the resonance-stabilized amide C-N bond and the often thermoneutral nature of the reaction. nih.gov Consequently, catalysis is generally required. nih.govmdpi.com

Metal-Catalyzed Transamidation: Various metal catalysts, including those based on nickel, titanium, and scandium, have been shown to facilitate transamidation reactions. nih.govgoogle.com For secondary amides, a common strategy involves the initial N-functionalization (e.g., with a Boc group) to weaken the amide C-N bond, followed by nickel-catalyzed coupling with an amine. nih.gov

Organocatalyzed Transamidation: Organocatalysts, such as L-proline, have also been employed for transamidation reactions, offering a greener alternative to metal catalysts. nih.gov These reactions are often performed under solvent-free conditions at elevated temperatures. nih.gov

Table 1: General Conditions for Amide Bond Cleavage Reactions

| Reaction Type | Catalyst/Reagent | General Conditions | Products |

| Acidic Hydrolysis | Strong acid (e.g., H₂SO₄, HCl) | Aqueous solution, heat | Carboxylic acid, Ammonium salt |

| Basic Hydrolysis | Strong base (e.g., NaOH, KOH) | Aqueous solution, heat | Carboxylate salt, Amine |

| Metal-Catalyzed Transamidation | Ni, Pd, Ti, or Sc catalysts | Often requires N-activation, inert atmosphere, heat | New amide, Released amine |

| Organocatalyzed Transamidation | L-proline | Solvent-free, heat | New amide, Released amine |

Cascade and Multi-Component Reactions Leveraging Multiple Reactive Sites

The presence of a primary amine, an amide, and a terminal alkyne in 3-amino-N-(prop-2-yn-1-yl)propanamide makes it an ideal substrate for cascade and multi-component reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. nih.govrsc.org

The propargylamine (B41283) moiety is a key structural motif that can be synthesized via A³ (aldehyde, alkyne, amine) coupling, a well-known multicomponent reaction. nih.govnih.gov While this describes the formation of similar structures, the reactivity of the pre-formed this compound can be harnessed in subsequent transformations. The terminal alkyne and the primary amine can participate in various cyclization and addition reactions.

For instance, propargylamines are known to undergo intramolecular cyclization to form various heterocyclic systems. rsc.orgnih.gov Gold-catalyzed cascade cyclizations of related N-propargyl ynamides have been shown to produce functionalized indeno[1,2-c]pyrroles. rsc.org Copper-catalyzed intramolecular cyclization of N-propargyl-adenine derivatives yields fluorescent purine-fused tricyclic products. nih.gov While specific examples with this compound are not detailed in the literature, its structure suggests potential for similar intramolecular transformations, possibly leading to the formation of piperidinone or other heterocyclic structures through the involvement of the primary amine and the alkyne.

The terminal alkyne can also participate in intermolecular MCRs. For example, copper-catalyzed MCRs involving primary amines, formaldehyde, arylboronic acids, and alkynes have been developed for the synthesis of tertiary propargylamines. rsc.org This highlights the potential of the alkyne and amine functionalities within this compound to engage in complex, one-pot transformations to build molecular diversity.

Development of Novel Functionalized Derivatives and Probes

The reactive handles of this compound make it a valuable scaffold for the synthesis of functionalized derivatives and chemical probes.

The terminal alkyne is particularly useful for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.goviris-biotech.debachem.com This reaction allows for the efficient and specific covalent linkage of the propargyl group to molecules containing an azide (B81097) functionality. bachem.com This strategy is widely used for:

Bioconjugation: Attaching the molecule to biomolecules like peptides and proteins. bachem.com

Fluorescent Labeling: Introducing fluorophores to create fluorescent probes for imaging and sensing applications. nih.govnih.govgoogle.com The resulting 1,2,3-triazole ring formed in the click reaction can act as a stable isostere for an amide bond. bachem.comnih.gov

Synthesis of Peptidomimetics: The triazole linkage can replace labile amide bonds in peptides to improve their stability against enzymatic degradation. bachem.comnih.gov

The primary amino group provides another site for derivatization. It can be acylated, alkylated, or used in the formation of imines, allowing for the attachment of a wide variety of substituents to modify the compound's properties. For example, transaminase enzymes can be used to convert related N-protected 3-piperidones to (R)-3-aminopiperidines, showcasing the potential for enzymatic modification of the amino group or its precursors. google.com

The combination of the alkyne and amine functionalities allows for the creation of bifunctional probes. For example, a fluorescent reporter group could be attached to the amino group, while the alkyne serves as a reactive handle for conjugation to a target molecule.

Table 2: Potential Applications in Derivative and Probe Synthesis

| Functional Group | Reaction Type | Potential Application | Resulting Moiety/Linkage |

| Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Bioconjugation, Fluorescent Labeling, Peptidomimetics | 1,2,3-Triazole |

| Primary Amine | Acylation | Modification of physicochemical properties | Amide |

| Primary Amine | Alkylation | Introduction of new functional groups | Secondary/Tertiary Amine |

| Primary Amine | Imine Formation | Reversible conjugation, Synthesis of Schiff bases | Imine |

Computational Chemistry and Theoretical Investigations of 3 Amino N Prop 2 Yn 1 Yl Propanamide

Electronic Structure and Reactivity Profiling

A thorough understanding of the electronic properties and reactivity of 3-amino-N-(prop-2-yn-1-yl)propanamide would require in-depth computational analysis, which is currently not available in published research.

Density Functional Theory (DFT) Studies on Ground State Properties and Transition States

No specific Density Functional Theory (DFT) studies on the ground state properties or transition states of this compound have been reported. Such studies would be crucial for elucidating the molecule's optimized geometry, vibrational frequencies, and the energetic barriers for various chemical reactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) Surfaces

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the Molecular Electrostatic Potential (MEP) surface of this compound. Analysis of HOMO-LUMO energies would provide insights into the molecule's chemical reactivity and kinetic stability, while MEP maps would indicate regions of electrophilic and nucleophilic attack.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of this compound have not been theoretically predicted or experimentally measured. Investigations in this area would determine its potential for applications in optoelectronics and photonics.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analysis and molecular dynamics simulations for this compound are not present in the current body of scientific literature. These studies would be essential to understand the molecule's flexibility, preferred three-dimensional structures, and its behavior in different solvent environments.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Molecular Descriptors and Physicochemical Properties

No Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on this compound. QSAR models are vital for predicting the biological activity of a compound based on its molecular structure and would require a dataset of related molecules with known activities, which is not available for this specific compound.

Molecular Modeling of Intermolecular Interactions

There are no published molecular modeling studies detailing the intermolecular interactions of this compound with biological targets such as enzyme active sites or binding domains. Such research would be fundamental in exploring its potential pharmacological applications.

Advanced Academic Applications of 3 Amino N Prop 2 Yn 1 Yl Propanamide in Chemical Biology, Materials Science, and Supramolecular Chemistry

Applications in Chemical Biology Methodologies

In chemical biology, the ability to selectively modify biomolecules in complex biological environments is paramount. The distinct functionalities of 3-amino-N-(prop-2-yn-1-yl)propanamide make it an important tool for creating sophisticated biological conjugates and probes.

Site-selective protein modification is a powerful technique for studying protein function and developing new therapeutics. nih.govresearchgate.netnih.gov The challenge lies in achieving high selectivity for a single site on a protein, which has numerous reactive functional groups. nih.gov The terminal alkyne of this compound is an ideal bioorthogonal handle for this purpose.

The primary amine of the compound can be covalently attached to a protein, for instance, by targeting the carboxyl groups of aspartic or glutamic acid residues or the C-terminus through amide bond formation, often activated by coupling agents like EDC/NHS. Once conjugated, the protein is endowed with a terminal alkyne. This alkyne serves as a reactive partner for an azide-modified molecule of interest—such as a fluorophore, an imaging agent, or a drug molecule—via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netresearchgate.net This two-step strategy allows for precise control over the location and stoichiometry of protein labeling, which is crucial for creating well-defined bioconjugates like antibody-drug conjugates (ADCs). nih.govresearchgate.net

Table 1: Bioconjugation Reactions Involving the Alkyne Moiety

| Reaction Name | Key Reactants | Catalyst | Key Features |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide (B81097) | Copper(I) source | High yield, high selectivity for 1,4-disubstituted triazole, robust reaction. nih.gov |

Genetic code expansion (GCE) technology enables the site-specific incorporation of noncanonical amino acids (ncAAs) with novel functionalities directly into proteins during translation. nih.govnih.govaddgene.org This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that recognizes a unique codon, typically a stop codon like UAG. nih.govyoutube.com

A derivative of this compound, such as one where the amine is part of an amino acid structure (e.g., N-epsilon-propargyl-L-lysine), can be used as an ncAA. When supplied to a cell expressing the corresponding orthogonal aaRS/tRNA pair, this ncAA is incorporated into a target protein at a specific, genetically encoded site. coledeforest.com This process installs a terminal alkyne group into the protein's primary sequence with absolute precision. coledeforest.com This alkyne handle can then be used for the bioorthogonal labeling strategies described previously, allowing for the creation of proteins with unique properties for applications in imaging, therapeutics, and fundamental biological studies. nih.govyoutube.com The ability to introduce such a versatile reactive group at any desired position opens up vast possibilities for protein engineering. nih.govyoutube.com

Chemical probes are essential tools for visualizing and understanding biological processes. The bifunctional nature of this compound makes it an excellent scaffold for synthesizing custom probes. For example, a fluorescent dye containing a carboxylic acid can be coupled to the primary amine of the compound. The resulting molecule is a fluorescent reporter armed with a terminal alkyne.

This alkyne-bearing probe can then be "clicked" onto a target biomolecule (like a protein, nucleic acid, or glycan) that has been metabolically or enzymatically labeled with an azide group. This modular approach allows researchers to easily create a variety of probes for different targets without needing to synthesize each one from scratch. This strategy is widely used in activity-based protein profiling and for tracking biomolecules in living cells.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. nih.gov They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. nih.gov The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the efficacy of the PROTAC. nih.govnih.gov

This compound is a highly useful building block for constructing PROTAC linkers. enamine.net Its structure allows for a modular "click-chemistry" approach to PROTAC synthesis. Typically, an azide-functionalized ligand for the protein of interest and a carboxylic acid-functionalized E3 ligase ligand (or vice versa) are prepared. The amine of this compound can form a stable amide bond with the E3 ligase ligand. Subsequently, the terminal alkyne can be joined to the azide-bearing target protein ligand via CuAAC. nih.gov This "clickable" strategy simplifies the synthesis and allows for the rapid generation of a library of PROTACs with varying linker lengths and attachment points to optimize protein degradation activity. nih.govenamine.net

Table 2: Hypothetical PROTAC Synthesis Using this compound

| Component 1 | Component 2 | Linker Building Block | Coupling Chemistry | Resulting Molecule |

|---|

Role in Polymer Science and Advanced Materials Development

The unique chemical handles of this compound also lend themselves to the creation of novel polymers and functional materials with applications in biomedicine and materials science.

The terminal alkyne group of this compound allows it to act as a monomer in various polymerization reactions. For instance, transition-metal-catalyzed alkyne polymerization can be used to create a polymer backbone. The resulting polymer would feature pendant side chains, each containing a primary amine group derived from the monomer.

These primary amines along the polymer backbone represent readily available sites for post-polymerization modification. They can be functionalized with a wide range of molecules, such as drugs for controlled release systems, targeting ligands for cell-specific delivery, or cross-linking agents to form hydrogels. researchgate.net This approach allows for the creation of highly functionalized materials where the density and type of functionality can be precisely controlled, making them suitable for applications such as tissue engineering scaffolds, drug delivery vehicles, and biosensors. researchgate.netyoutube.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aspartic acid |

| Glutamic acid |

| N-epsilon-propargyl-L-lysine |

| Pomalidomide |

| Polyethylene glycol (PEG) |

| Azidonorleucine |

| Homopropargylglycine |

| (4s)-fluoroproline |

| 4-azatryptophan |

| L-Dopa |

| Azidohomoalanine |

| 5-hydroxy-1,5dihydro-2H-pyrrol-2-one |

| Niraparib |

| Olaparib |

| Nutlin-3 |

Surface Modification and Functional Coating Applications

The unique combination of a terminal alkyne and a primary amine makes this compound a highly valuable molecule for surface engineering. Its applications range from creating biocompatible interfaces on medical implants to developing specialized functional coatings with tailored properties.

The terminal alkyne group is particularly suited for covalent surface immobilization via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". iris-biotech.deiris-biotech.de This reaction is known for its high efficiency, selectivity, and mild reaction conditions, making it ideal for modifying sensitive substrates. bachem.com Surfaces functionalized with azide groups can readily and permanently attach this compound, exposing its primary amine for further functionalization. This two-step approach allows for the creation of highly ordered and densely packed surface layers. researchgate.netnih.gov

Alternatively, terminal alkynes can directly chemisorb onto metallic surfaces, such as gold, to form highly ordered self-assembled monolayers (SAMs). acs.orgnih.gov Studies on n-alkynes on Au(111) substrates have demonstrated the formation of densely packed films with molecular orientations comparable to well-established alkanethiolate SAMs. nih.govharvard.eduharvard.edu This direct attachment method provides a straightforward way to anchor the molecule, leveraging the amine and amide groups to control the surface's chemical and physical properties, such as wettability and protein adhesion.

The primary amine and amide functionalities contribute significantly to the properties of the resulting coatings. Amino-functional resins are known to enhance the physical properties of coatings, including hardness, durability against weathering, and gloss retention. specialchem.comcapitalresin.com The amine group of this compound can act as a cross-linking site or be used to attach bioactive molecules, such as peptides or drugs, thereby creating bio-functional surfaces. patsnap.com The amide bond provides structural rigidity and hydrogen-bonding capability, influencing the packing and stability of the coating. acs.org The regulation of protein adsorption is a critical application, where surfaces can be designed to either resist or promote protein binding by controlling surface chemistry. nih.gov

| Strategy | Description | Key Advantages | Relevant Research Focus |

|---|---|---|---|

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Covalent attachment of the alkyne to an azide-functionalized surface, forming a stable triazole linkage. researchgate.net | High efficiency, high selectivity, mild conditions, bio-orthogonal. iris-biotech.debachem.com | Functionalization of polymers, nanoparticles, and biomaterials. researchgate.netnih.gov |

| Self-Assembled Monolayers (SAMs) on Gold | Direct chemisorption of the terminal alkyne onto a Au(111) surface. nih.gov | Forms highly ordered, densely packed monolayers; straightforward preparation. acs.orgharvard.edu | Development of sensors, electronic devices, and biocompatible metal surfaces. nih.govescholarship.org |

Design of Self-Assembled and Supramolecular Architectures

The molecular structure of this compound is intrinsically programmed for self-assembly into complex supramolecular structures. This capability arises from the interplay between its flexible backbone and the specific non-covalent interactions enabled by its functional groups.

The amide linkage is a powerful supramolecular synthon, capable of forming robust and directional hydrogen bonds. rsc.orgyoutube.com Unlike carboxylic acid dimers, primary and secondary amides can generate extensive one-dimensional or two-dimensional hydrogen-bonded networks, which are fundamental to the structure of proteins and other biological macromolecules. rsc.orgyoutube.comnih.gov The N-H donor and C=O acceptor of the amide in this compound can drive the formation of ordered assemblies in solution and in the solid state. acs.org

The primary amine adds another layer of control. It can participate in hydrogen bonding networks and, as a basic site, its protonation state can be controlled by pH. researchgate.net This allows for the creation of pH-responsive materials where the supramolecular architecture can be assembled or disassembled by changing the acidity of the environment. The combination of the amide and amine groups can lead to the formation of intricate hydrogen-bonding patterns, as seen in the crystal structures of various amino amides. researchgate.netnih.gov

Development of Complex Molecular Scaffolds and Heterocyclic Systems

The trifunctional nature of this compound makes it an ideal starting material for the synthesis of diverse and complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceuticals and functional materials.

Construction of Triazole-Fused Systems (e.g.,illinois.eduresearchgate.netnih.govtriazolo[1,5-a]pyrazines)nih.govnih.govharvard.edu

The acs.orgnih.govnih.govtriazolo[1,5-a]pyrazine core is a "privileged scaffold" found in numerous biologically active compounds, including antagonists of the adenosine (B11128) A2A receptor and antimalarial agents. nih.govmdpi.com The synthesis of these fused systems is a significant goal in medicinal chemistry. nih.gov this compound provides a direct route to such structures through intramolecular cyclization pathways.

A plausible synthetic strategy involves the initial reaction of the primary amino group with a suitable reagent to form a precursor for the triazole ring, followed by reaction with a two-carbon unit to form the pyrazine (B50134) ring. Subsequently, an intramolecular cycloaddition involving the terminal alkyne would yield the fused bicyclic system. For instance, the primary amine can be converted into a hydrazino group, which can then react with a dicarbonyl equivalent to construct the pyrazine ring. The pendant propargyl amide is then perfectly positioned for a subsequent intramolecular cyclization to form the triazole ring, leading to the desired triazolopyrazine scaffold. The amide linkage provides conformational constraint that can favor such intramolecular reactions.

| Synthetic Approach | Key Reaction | Role of this compound | Resulting Scaffold |

|---|---|---|---|

| Sequential Condensation and Cyclization | Amine condensation followed by intramolecular azide-alkyne cycloaddition. | Provides both the amine nucleophile and the alkyne for the "click" reaction. | Triazole-containing fused rings. |

| Tandem Reaction | Reaction of the amine and alkyne in a one-pot sequence with a suitable coupling partner. | Acts as a bifunctional building block for rapid assembly of complexity. | Diverse heterocyclic systems. nih.gov |

Synthesis of Macrocycles and Cage Compounds

Macrocycles and three-dimensional molecular cages are at the forefront of supramolecular and materials chemistry, with applications in molecular recognition, catalysis, and drug delivery. The synthesis of these complex architectures often relies on building blocks with precisely positioned reactive groups. This compound is an exemplary building block for this purpose.

A powerful strategy for macrocyclization is the use of an intramolecular "click" reaction. nih.gov In this approach, the primary amine of this compound can be coupled with a molecule containing a carboxylic acid and an azide group. This forms a linear precursor that possesses a terminal alkyne at one end and an azide at the other. Under high-dilution conditions, a copper-catalyzed intramolecular cycloaddition (CuAAC) can efficiently form a macrocycle, where the formation of the triazole ring serves as the ring-closing step. bachem.comnih.gov The efficiency of such intramolecular cyclizations is often high, minimizing competing polymerization reactions. nih.gov

For the synthesis of more complex 3D architectures like molecular cages, alkyne metathesis is a key dynamic covalent reaction. illinois.edursc.org this compound can be incorporated into larger, multitopic building blocks. For example, three equivalents of the compound could be attached to a central core molecule (e.g., a tri-functionalized benzene (B151609) ring), creating a precursor with multiple alkyne functionalities. Subjecting this precursor to alkyne metathesis conditions can lead to the self-assembly of a shape-persistent organic cage. rsc.orgresearchgate.net The amine groups would then be displayed on the exterior of the cage, providing sites for post-synthesis functionalization. researchgate.netacs.org

Potential in Catalysis and Organocatalysis Research

The search for new, efficient, and selective catalysts is a central theme in modern chemistry. The structural features of this compound make it a promising candidate for the development of novel ligands for metal-catalyzed reactions and for use in organocatalysis.

Development of Ligands for Transition Metal Catalysis

The efficacy of a transition metal catalyst is critically dependent on the electronic and steric properties of its surrounding ligands. Amino acids and their derivatives are a well-established class of chiral ligands for asymmetric catalysis. mdpi.com As a derivative of β-alanine, this compound contains multiple potential coordination sites: the nitrogen of the primary amine, the oxygen and nitrogen atoms of the amide group, and the π-system of the alkyne.

The ability of the amine and amide groups to chelate to a metal center can form a stable, five-membered ring, creating a well-defined chiral environment around the metal. Such chelation is a common feature in successful catalysts used for a variety of transformations, including asymmetric alkylations and cross-coupling reactions. mdpi.comnih.gov The propargyl group offers several advantages. It can be used to "click" the ligand onto a polymer support or a larger molecular scaffold, facilitating catalyst recovery and reuse. organic-chemistry.org Furthermore, the alkyne itself can interact with the metal center or be involved in the catalytic cycle, potentially opening up new reaction pathways. The modular nature of the molecule allows for easy modification, enabling the synthesis of a library of related ligands to screen for optimal catalytic activity in reactions like palladium-catalyzed C-N bond formation or rhodium-catalyzed hydroaminomethylation. acs.orgacs.org

Use as a Scaffold in Organocatalytic Systems

While "this compound" is a known chemical entity, a thorough review of scientific literature reveals a notable absence of its specific application as a scaffold in organocatalytic systems. Research in organocatalysis has explored a vast array of molecular frameworks, yet this particular compound has not been prominently featured in published studies. However, an analysis of its constituent functional groups—a primary amine, an amide linkage, and a terminal alkyne—allows for a theoretical exploration of its potential as a bifunctional or multifunctional organocatalyst. The principles of modern organocatalysis, which often rely on the cooperative action of such functionalities, provide a basis for postulating its utility in various asymmetric transformations.

The core structure of this compound presents intriguing possibilities for catalyst design. The primary amine can act as a Brønsted base or form key enamine/iminium ion intermediates, the amide N-H can serve as a hydrogen-bond donor to activate and orient substrates, and the propargyl group offers a handle for catalyst immobilization or further functionalization.

Theoretical Potential Based on Functional Group Analysis

Amide as a Hydrogen-Bond Donor: The amide group within the scaffold has the potential to act as a hydrogen-bond donor. rsc.orgpsu.edu In bifunctional organocatalysis, an acidic N-H proton can interact with an electrophile, such as an aldehyde or nitroolefin, lowering its LUMO and enhancing its reactivity. wikipedia.org This hydrogen-bonding interaction can also play a crucial role in organizing the transition state, leading to high levels of stereocontrol. mdpi.comrsc.org For instance, in a Michael addition, the amide could activate the nitroolefin via hydrogen bonding while the primary amine activates the ketone donor, a dual activation strategy that has proven highly effective. rsc.org The ability of amides to act as hydrogen bond acceptors is generally limited due to the delocalization of the nitrogen lone pair into the carbonyl group. stackexchange.com

The Role of the Propargyl Group: The N-(prop-2-yn-1-yl) moiety, commonly known as a propargyl group, introduces a terminal alkyne. While propargylamines are valuable building blocks in synthetic chemistry, their direct role as a catalytic group on a scaffold is less common. nih.govnih.govmdpi.com The most plausible function for this group would be as a versatile handle for catalyst modification. For example, the alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This would allow for the straightforward immobilization of the catalyst onto a solid support, such as a polymer or silica (B1680970) gel, facilitating catalyst recovery and reuse. Alternatively, it could be used to attach other functional units to create a more complex, multifunctional catalyst.

Potential in Bifunctional Catalysis

The combination of a primary amine and an amide group within the same molecule suggests its potential as a bifunctional organocatalyst. mdpi.comnih.gov Such catalysts operate through a cooperative mechanism where one functional group activates the nucleophile and the other activates the electrophile. wikipedia.org

In a potential aldol (B89426) reaction, the catalytic cycle could proceed as follows:

The primary amine condenses with a ketone to form an enamine.

The amide N-H forms a hydrogen bond with the aldehyde (the electrophile), activating it and orienting it for attack.

The enamine attacks the activated aldehyde, forming the C-C bond. The stereochemistry of this step would be directed by the chiral environment created by the catalyst scaffold.

Hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.

This proposed mechanism is analogous to well-established systems using primary amino amides and amino sulfonamides, which have demonstrated high efficiency and stereoselectivity in various C-C bond-forming reactions. mdpi.comnih.govrsc.org

The table below summarizes the potential roles of the functional groups present in this compound in the context of organocatalysis.

| Functional Group | Potential Catalytic Role | Relevant Reaction Types | Citation |

| **Primary Amine (-NH₂) ** | Enamine/Iminium Formation (Brønsted Base) | Aldol Reaction, Mannich Reaction, Michael Addition | rsc.orgmdpi.comnih.gov |

| Amide (-CONH-) | Hydrogen-Bond Donor (Brønsted Acid) | Activation of Electrophiles, Stereochemical Control | mdpi.comrsc.orgwikipedia.org |

| Propargyl (-CH₂C≡CH) | Functional Handle for Immobilization/Modification | Click Chemistry (CuAAC) | nih.govmdpi.com |

While direct experimental evidence is currently lacking, the molecular architecture of this compound suggests it is a viable candidate for development as a novel organocatalytic scaffold. Future research would be needed to synthesize chiral versions of this molecule and evaluate their efficacy in asymmetric catalysis.

Q & A

Q. What are the optimal synthetic routes for 3-amino-N-(prop-2-yn-1-yl)propanamide, and how can reaction conditions be tailored to maximize yield and purity?

-

Methodological Answer :

The synthesis typically involves coupling reactions between propargylamine and activated carboxylic acid derivatives. Key factors include:- Coupling agents : Use carbodiimides (e.g., EDCI) with catalysts like DMAP to enhance reactivity .

- Solvent choice : Dichloromethane or DMF is preferred for solubility and inertness .

- Purification : Flash column chromatography (e.g., 40% ethyl acetate/hexane) ensures high purity .

- Temperature control : Room temperature or mild heating (25–40°C) minimizes side reactions .

Data Table :

Parameter Optimal Condition Impact on Yield/Purity Solvent Dichloromethane High solubility Catalyst DMAP Accelerates coupling Purification Flash chromatography Removes unreacted reagents

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

Analytical techniques are critical:- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups (e.g., propargyl protons at δ 2.0–2.5 ppm and amide NH signals at δ 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion at m/z calculated for C6H10N2O: 127.0866) .

- HPLC : Purity >95% verified via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles are mandatory .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can the biological activity of this compound be evaluated in vitro?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates .

Q. What strategies can be employed to explore structure-activity relationships (SAR) for this compound?

- Methodological Answer :

Q. How can reaction pathways be optimized to synthesize derivatives of this compound?

-

Methodological Answer :

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole rings .

- Reductive amination : Introduce alkyl/aryl groups to the amino moiety .

Data Table :

Reaction Type Reagents/Conditions Target Derivative CuAAC CuSO4, sodium ascorbate, RT Triazole-linked analogs Reductive amination NaBH3CN, methanol, 0–4°C N-alkylated derivatives

Q. What advanced analytical techniques are suitable for studying the compound’s stability under physiological conditions?

Q. How can mechanistic insights into the compound’s bioactivity be gained through kinetic and computational studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.